5-(tert-butyl)-3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(2-methylimidazol-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5/c1-13-22-9-10-25(13)18-11-17(20(2,3)4)24-19-16(12-23-26(18)19)14-5-7-15(21)8-6-14/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHBCWDXGVIRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(tert-butyl)-3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, substituted by a tert-butyl group, a chlorophenyl moiety, and an imidazole ring. The structural formula can be represented as follows:
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit various biological activities, including:
- Antitumor Activity : Many derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
- Antiviral Properties : Some studies suggest that this class of compounds can inhibit viral replication, particularly in hepatitis and HIV models.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, which could lead to therapeutic applications in metabolic disorders.
Biological Activity Data
A summary of biological activities observed in studies involving 5-(tert-butyl)-3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine is presented in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Studies : In vitro experiments demonstrated that the compound significantly inhibits the proliferation of A549 lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Antiviral Research : A study focusing on hepatitis C virus (HCV) revealed that this compound effectively inhibits NS5B RNA polymerase activity, suggesting potential use as an antiviral agent. The observed IC50 value was notably low, indicating high potency against viral replication.
- Enzyme Interaction : Research indicated that the compound acts as a competitive inhibitor for certain kinases involved in cancer progression. This interaction was characterized through kinetic studies revealing a significant decrease in enzyme activity at low concentrations.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core allows extensive functionalization. Key analogs and their substituents are compared below:
Key Observations :
- Imidazole vs. Pyrazole (Position 7) : The target compound’s imidazole group (pKa ~7) may offer superior pH-dependent binding compared to pyrazole derivatives .
- Chlorophenyl vs.
- Morpholine vs. Imidazole (Position 7) : Morpholine (as in Compound 41) increases water solubility (cLogP reduction by ~1.2 units) but may reduce target affinity compared to imidazole .
Physicochemical and Spectral Properties
Q & A
Q. What are the key synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between aminopyrazoles and β-diketones or α,β-unsaturated carbonyl compounds. For example, refluxing 5-aminopyrazoles with substituted acrylonitriles in pyridine has been used to form the pyrazolo[1,5-a]pyrimidine core . To adapt this for the target compound:
Introduce the tert-butyl group via alkylation or substitution at the 5-position.
Incorporate the 4-chlorophenyl moiety using Suzuki coupling or electrophilic aromatic substitution.
Attach the 2-methylimidazole group via nucleophilic substitution or cross-coupling reactions.
Optimization of solvent (e.g., pyridine or DMF), temperature (reflux conditions), and catalyst (e.g., palladium for cross-couplings) is critical for yield improvement .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, the imidazole proton (N-CH3) typically resonates at δ 2.5–3.5 ppm, while aromatic protons (4-chlorophenyl) appear at δ 7.2–7.8 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-N imidazole at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by analyzing single-crystal structures, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations can predict reaction pathways and transition states. For example:
- Use Gaussian or ORCA to model the cyclocondensation step, identifying energy barriers for ring closure .
- Apply machine learning (e.g., ICReDD’s workflow) to analyze experimental data and predict optimal solvents/catalysts, reducing trial-and-error approaches .
- Validate predictions with experimental yields and spectroscopic data .
Q. What strategies resolve contradictions in spectral data or synthetic yields across studies?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or regiochemical variations. Mitigation strategies include:
- Reproducibility Checks : Repeat syntheses under standardized conditions (e.g., inert atmosphere, purified reagents) .
- Advanced Chromatography : Use HPLC or preparative TLC to isolate pure regioisomers and compare their spectral profiles .
- Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational flexibility or tautomerism .
Q. How does the substitution pattern (tert-butyl, 4-chlorophenyl, imidazole) influence bioactivity or binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted via:
- Enzyme Assays : Test analogs with modified substituents against target enzymes (e.g., kinases) to assess inhibitory potency .
- Molecular Docking : Simulate interactions using software like AutoDock Vina. The tert-butyl group may enhance hydrophobic binding, while the 4-chlorophenyl moiety could stabilize π-π stacking in active sites .
- Comparative Analysis : Benchmark against analogs lacking specific groups (e.g., imidazole-free derivatives) to isolate functional contributions .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or DCM/heptane) based on solubility differences .
- Membrane Technologies : Employ nanofiltration or reverse osmosis for scalable purification, as described in CRDC subclass RDF2050104 .
Experimental Design Considerations
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions.
- Analytical Monitoring : Track degradation products via HPLC-MS and quantify stability using Arrhenius kinetics .
- Solid-State Stability : Assess hygroscopicity and polymorphic transitions via PXRD and DSC .
Q. What reactor designs improve scalability for multi-step syntheses of this compound?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., imidazole alkylation) .
- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclocondensation) with controlled temperature gradients .
- Process Control Systems : Implement real-time monitoring (e.g., PAT tools) to maintain optimal conditions during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
